N-Cycloheptyl-p-aminobenzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 233.306 g/mol. It is classified as an aminobenzoic acid derivative, specifically a substituted aniline, which incorporates a cycloheptyl group at the nitrogen position of the p-aminobenzoic acid structure. This compound is relevant in medicinal chemistry and has potential applications in pharmaceutical formulations.
N-Cycloheptyl-p-aminobenzoic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the classification of organic compounds, particularly within the category of aromatic compounds due to the presence of a benzene ring. The compound is also categorized as an amine due to its amino group attached to the benzene ring.
The synthesis of N-Cycloheptyl-p-aminobenzoic acid typically involves the reaction between p-aminobenzoic acid and cycloheptylamine. The general procedure includes:
N-Cycloheptyl-p-aminobenzoic acid features a benzene ring substituted with an amino group and a carboxylic acid group, along with a cycloheptyl group attached to the nitrogen atom. The structural formula can be represented as follows:
Key Structural Data:
N-Cycloheptyl-p-aminobenzoic acid can undergo various chemical reactions, including:
The mechanism of action for N-Cycloheptyl-p-aminobenzoic acid primarily involves its interaction with biological systems at the molecular level, particularly through its amino and carboxylic functional groups:
N-Cycloheptyl-p-aminobenzoic acid has several scientific uses:
PABA’s role in medicinal chemistry originated with the discovery of sulfonamide antibiotics in the 1930s. These agents, such as sulfanilamide, function as antimetabolites by competitively inhibiting bacterial dihydropteroate synthase (DHPS), which incorporates PABA into folate cofactors. This mechanism exploits structural mimicry, where the sulfonamide group displaces PABA, crippling nucleotide synthesis in pathogens [1] [7]. Beyond antibacterials, PABA’s modular architecture enables its integration into diverse drug classes:
Table 1: Clinically Impactful PABA-Containing Drug Classes
Drug Class | Example Compound | Primary Target | Therapeutic Role | |
---|---|---|---|---|
Sulfonamide antibiotics | Sulfanilamide | Dihydropteroate synthase | Bacterial infection treatment | |
Antifolates | Methotrexate | Dihydrofolate reductase | Cancer/autoimmune disease therapy | |
Cholinesterase inhibitors | PABA-imide derivatives | Acetylcholinesterase | Neurodegenerative disease management | |
Sunscreen agents | Padimate O | UV absorption | Photoprotection | [1] [7] |
PABA’s integration into >184 commercially approved drugs highlights its versatility [1]. Modern applications include platinum-based anticancer complexes, where PABA-derived ligands improve water solubility and DNA intercalation [4].
The introduction of cycloheptyl substituents at PABA’s amino group represents a strategic effort to optimize steric bulk, lipophilicity, and conformational flexibility. Cycloheptyl—a seven-membered alicyclic ring—confers distinct advantages over smaller alkyl chains (e.g., methyl) or rigid aromatics:
Table 2: Physicochemical Properties of N-Substituted PABA Derivatives
Substituent | log P | Molar Refractivity (cm³/mol) | Metabolic Stability (t₁/₂, min) | Protein Binding Affinity (Kd, μM) | |
---|---|---|---|---|---|
Unsubstituted PABA | -0.25 | 37.1 | 15 | 450 (AChE) | |
N-Cyclopentyl | 1.8 | 52.3 | 90 | 210 (AChE) | |
N-Cycloheptyl | 2.4 | 62.1 | >180 | 85 (AChE) | |
N-Phenyl | 2.1 | 58.9 | 45 | 120 (AChE) | [1] [3] [7] |
In peptide-based therapeutics, cycloheptyl-PABA conjugates enhance proteolytic resistance. For example, cyclic pentapeptides incorporating N-cycloheptyl-PABA show prolonged antinociception in vivo due to slowed catabolism [9]. Similarly, platinum(II) complexes with PABA-derived ligands exhibit improved cytotoxicity in cisplatin-resistant ovarian carcinoma cells (A2780CP), where lipophilicity facilitates cellular uptake [4].
Positional isomerism—specifically, amino-carboxyl group geometry—dictates electronic distribution, hydrogen bonding capacity, and 3D topology of PABA derivatives. Meta- (3-amino) or ortho- (2-amino) isomers disrupt the para-conjugation that enables resonance stabilization in canonical PABA:
Table 3: Target Affinity of PABA Isomers with N-Cycloheptyl Substitution
Isomer | AChE IC₅₀ (μM) | MOR Binding (Ki, nM) | DOR Binding (Ki, nM) | BRD4-BD1 IC₅₀ (μM) | |
---|---|---|---|---|---|
Ortho | 210 | 850 | 420 | >50 | |
Para | 35 | 12 | 280 | 0.65 | |
Meta | 290 | 1100 | 95 | 18 | [1] [3] [9] |
In epigenetic modulators, para-orientation is critical: BI-2536-derived inhibitors with para-PABA linkers achieve dual PLK1/BRD4 inhibition (IC₅₀ = 40 nM and 28 nM, respectively), while meta-substituted analogues lose >90% activity due to misplaced hydrogen bonds with Asn140 in BRD4’s acetyl-lysine binding pocket [3]. Förster resonance energy transfer (FRET) studies confirm that ortho-aminobenzoic acid probes induce distinct peptide conformations in melanocortin receptors versus para-isomers [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1